1-Benzyl-4-ethyl-3-methylpyridin-1-ium iodide
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Overview
Description
1-Benzyl-4-ethyl-3-methylpyridin-1-ium iodide is a quaternary ammonium salt derived from pyridine It is characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to the nitrogen atom of the pyridine ring, with iodide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-ethyl-3-methylpyridin-1-ium iodide typically involves the quaternization of 4-ethyl-3-methylpyridine with benzyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
4-Ethyl-3-methylpyridine+Benzyl iodide→1-Benzyl-4-ethyl-3-methylpyridin-1-ium iodide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-ethyl-3-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium chloride or sodium bromide in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-Benzyl-4-ethyl-3-methylpyridin-1-ium chloride or bromide.
Oxidation: Formation of 1-Benzyl-4-ethyl-3-methylpyridin-1-ium N-oxide.
Reduction: Formation of 1-Benzyl-4-ethyl-3-methylpyridine.
Scientific Research Applications
1-Benzyl-4-ethyl-3-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-ethyl-3-methylpyridin-1-ium iodide depends on its application. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The compound can also act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Comparison with Similar Compounds
- 1-Benzyl-3-methyl-4-ethylpyridinium chloride
- 1-Benzyl-3-methyl-4-ethylpyridinium bromide
- 1-Benzyl-3-methylpyridinium iodide
Comparison: 1-Benzyl-4-ethyl-3-methylpyridin-1-ium iodide is unique due to the presence of both ethyl and methyl groups on the pyridine ring, which can influence its reactivity and solubility. Compared to similar compounds, it may exhibit different physicochemical properties and biological activities, making it a valuable compound for specific applications.
Properties
CAS No. |
43154-76-3 |
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Molecular Formula |
C15H18IN |
Molecular Weight |
339.21 g/mol |
IUPAC Name |
1-benzyl-4-ethyl-3-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C15H18N.HI/c1-3-15-9-10-16(11-13(15)2)12-14-7-5-4-6-8-14;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FHGJMCCUVVAWNM-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C=[N+](C=C1)CC2=CC=CC=C2)C.[I-] |
Origin of Product |
United States |
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